![molecular formula C4H3Cl2N3 B1321569 4,5-Dichloropyrimidin-2-amine CAS No. 403854-21-7](/img/structure/B1321569.png)
4,5-Dichloropyrimidin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 4,5-Dichloropyrimidin-2-amine involves the S_NAr reaction of 2,4-dichloropyrimidines, further substituted with an electron-withdrawing substituent at C-5 . Tertiary amine nucleophiles show excellent C-2 selectivity . In situ N-dealkylation of an intermediate gives the product that formally corresponds to the reaction of a secondary amine nucleophile at C-2 .Molecular Structure Analysis
The molecular structure of 4,5-Dichloropyrimidin-2-amine consists of a pyrimidine ring with two chlorine atoms and an amino group . The molecular weight is 163.99 g/mol .Physical And Chemical Properties Analysis
4,5-Dichloropyrimidin-2-amine has a molecular weight of 163.99 g/mol . It has a melting point of 155-160°C . The density is 1.6±0.1 g/cm3 . The boiling point is 352.5±45.0 °C at 760 mmHg .Scientific Research Applications
4,5-Dichloropyrimidin-2-amine: A Comprehensive Analysis
Microwave-Assisted Synthesis: This compound is used in the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines under solvent-free conditions, which is a significant method in green chemistry due to its efficiency and environmental benefits .
SNAr Reactions: It serves as a substrate in nucleophilic aromatic substitution (SNAr) reactions, which are fundamental in creating various pharmaceuticals and agrochemicals .
Vilsmeier–Haack Reaction: The Vilsmeier–Haack reaction utilizes this compound to efficiently convert dihydroxypyrimidines to dichloropyrimidines, which are key intermediates in pharmaceutical synthesis .
Regioselective Synthesis: It can be used for regioselective dechlorination to obtain 2-chloropyrimidines from available dichloropyrimidines, which is crucial for the selective synthesis of complex molecules .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It is known that pyrimidine derivatives can inhibit the synthesis of certain proteins and nucleic acids, disrupting cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to interfere with dna and rna synthesis, which can affect multiple biochemical pathways .
Pharmacokinetics
It is known that pyrimidine derivatives generally have good absorption and distribution profiles, and they are metabolized in the liver .
Result of Action
It is known that pyrimidine derivatives can cause cell cycle arrest and apoptosis, leading to the death of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of many drugs .
properties
IUPAC Name |
4,5-dichloropyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNPRNSOGSLJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611201 | |
Record name | 4,5-Dichloropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloropyrimidin-2-amine | |
CAS RN |
403854-21-7 | |
Record name | 4,5-Dichloropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dichloropyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-Dichloropyrimidin-2-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ANM8DP77F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.